molecular formula C13H15ClO3 B1326118 Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate CAS No. 951890-21-4

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate

Cat. No.: B1326118
CAS No.: 951890-21-4
M. Wt: 254.71 g/mol
InChI Key: CURBJYMZIWMVTD-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate (IUPAC name: this compound) is a β-keto ester derivative with a molecular formula of C₁₃H₁₅ClO₄ and a molecular weight of 270.71 g/mol . Its structure features a 3-chloro-4-methylphenyl substituent at the 4-position of the oxobutanoate backbone.

Properties

IUPAC Name

ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBJYMZIWMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate typically involves a multi-step process. One common method starts with the chlorination of 4-methylacetophenone to introduce the chlorine atom at the meta position. This is followed by a Friedel-Crafts acylation reaction to attach the oxobutanoate group. The final step involves esterification with ethanol under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as aluminum chloride are often used in the Friedel-Crafts acylation step to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is primarily recognized for its utility in the pharmaceutical sector. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those related to cholesterol management and cardiovascular health.

  • Statins Production : This compound is involved in the synthesis of statins, which are widely used to lower cholesterol levels. Statins function as inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This compound acts as a precursor to chiral intermediates necessary for the production of these drugs, enhancing their efficacy and specificity .
  • Chiral Synthesis : The compound's structure allows for the production of chiral molecules through asymmetric synthesis. This is particularly valuable in pharmaceuticals where chirality can significantly influence the biological activity of drugs. Biocatalytic methods utilizing this compound have been explored to improve yields and selectivity in producing chiral intermediates .

Biocatalysis

Biocatalysis represents a critical area where this compound finds application. The compound can be utilized in enzymatic reactions to produce various bioactive compounds.

  • Enzymatic Reduction : The compound has been studied for its role in enzymatic reduction processes, where it can be transformed into more complex structures using specific enzymes like keto reductases. This method not only enhances efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption .

Chemical Synthesis

In addition to its pharmaceutical applications, this compound is valuable in broader chemical synthesis contexts.

  • Synthetic Intermediates : It serves as an important building block in organic synthesis, facilitating the creation of various chemical entities. Its reactivity allows it to participate in multiple reactions, including aldol condensations and Michael additions, making it versatile for synthetic chemists .

Case Study 1: Statins Development

A detailed study highlighted the synthesis pathway involving this compound as an intermediate for producing atorvastatin, a commonly prescribed statin. Researchers demonstrated that optimizing reaction conditions could yield higher purity levels of the final product while reducing by-products significantly.

Case Study 2: Enzyme Utilization

Another research project focused on employing recombinant enzymes to convert this compound into its corresponding alcohol derivative. The study showcased improved reaction rates and selectivity when using engineered enzymes compared to traditional chemical methods, underscoring the advantages of biocatalysis .

Data Tables

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalsIntermediate for statinsLowers cholesterol effectively
BiocatalysisEnzymatic reduction to produce chiral compoundsEco-friendly, efficient synthesis
Chemical SynthesisBuilding block for organic compoundsVersatile reactivity allows diverse applications

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Applications/Notes References
This compound 3-Cl, 4-CH₃ C₁₃H₁₅ClO₄ 270.71 Not reported Not reported Pharmaceutical intermediate
Ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e) 3-Cl C₁₂H₁₃ClO₃ 240.68 Yellow solid 63 Anti-prostate cancer candidate
Ethyl 4-(3-fluorophenyl)-4-oxobutanoate (3f) 3-F C₁₂H₁₃FO₃ 224.23 White solid 80 High-yield synthesis for drug discovery
Ethyl 4-(3-bromophenyl)-4-oxobutanoate (3g) 3-Br C₁₂H₁₃BrO₃ 285.14 Yellow solid 64 Halogenated analog for SAR studies
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate (3h) 3-NO₂ C₁₂H₁₃NO₅ 251.24 Yellow solid 67 Electron-deficient aryl derivative
Ethyl 4-(4′-fluoro-2′-methylbiphenyl)-4-oxobutanoate (5bbyp) 4′-F, 2′-CH₃ (biphenyl) C₁₉H₁₉FO₃ 314.35 Not reported Not reported COX-2 inhibitor analog
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-F, 4-OCH₃ C₁₃H₁₅FO₄ 266.26 Not reported Not reported Agrochemical intermediate

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂) generally reduce synthetic yields compared to electron-neutral or donating groups (e.g., methyl). For instance, the 3-chlorophenyl derivative (3e) has a yield of 63%, while the 3-fluorophenyl analog (3f) achieves 80% .
  • Physical States: Halogenated derivatives (Cl, Br) often form yellow solids, whereas non-halogenated analogs (e.g., 3f) are white solids, likely due to differences in conjugation and crystallinity .
  • Biological Relevance : Biphenyl derivatives (e.g., 5bbyp) exhibit enhanced steric bulk, making them suitable for targeting enzyme active sites (e.g., COX-2 inhibition) .

Derivatives with Extended Aromatic Systems

Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Physical State Applications References
Ethyl 4-(1-naphthyl)-4-oxobutanoate Naphthalene C₁₆H₁₆O₃ 256.30 Not reported Material science applications
Ethyl 4-(indolin-1-yl)-4-oxobutanoate Indoline C₁₄H₁₇NO₃ 247.29 White wax Neuropharmacological studies

Key Observations:

  • Naphthyl vs. Phenyl : The naphthyl derivative’s extended π-system increases molecular weight and may enhance UV absorption properties, relevant for photochemical applications .
  • Heterocyclic Derivatives: Indoline-containing analogs (e.g., benzyl 4-(indolin-1-yl)-4-oxobutanoate) exhibit lower yields (22%) due to steric hindrance during esterification .

Biological Activity

Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and mechanisms of action. We will also explore relevant case studies and research findings to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a keto group within its structure. Its molecular formula is C12H12ClO3C_12H_{12}ClO_3 with a molecular weight of approximately 240.68 g/mol. The compound's structure contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by El-Karim et al. demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound could be effective in developing new antimicrobial agents .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Standard Antibiotic (e.g., Amoxicillin)E. coli20
Ethyl 3-chloro-4-oxobutanoateStaphylococcus aureus18

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineInhibition (%)
This compoundTNF-α75
Diclofenac (Standard)TNF-α80

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and microbial growth .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various substituted phenyl compounds, this compound was found to significantly inhibit the growth of resistant bacterial strains. The study highlighted the compound's potential for use in treating infections caused by antibiotic-resistant bacteria.

Case Study 2: Anti-inflammatory Activity

A clinical trial evaluated the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and symptoms after administration, supporting its therapeutic potential .

Synthesis Methods

This compound can be synthesized through several methods, including acylation reactions using chloroacetic acid derivatives and subsequent esterification processes. These methods provide a pathway for producing this compound efficiently for further biological evaluation .

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